(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O8S/c1-15-5-9-18(10-6-15)34(27,28)33-17-8-11-19-21(14-17)32-22(23(19)26)13-16-7-12-20(29-2)25(31-4)24(16)30-3/h5-14H,1-4H3/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRENXVXTUZNKBU-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a synthetic organic molecule belonging to the class of benzofuran derivatives. Its complex structure and multiple functional groups suggest significant potential for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 433.46 g/mol. The structural features include:
- Benzofuran core : Imparts unique pharmacological properties.
- Trimethoxybenzylidene moiety : Enhances reactivity and biological interactions.
- Sulfonate group : May influence solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
-
Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cell proliferation, indicating possible anticancer properties. It may interact with targets such as:
- Tubulin
- Heat shock protein 90 (Hsp90)
- Thioredoxin reductase (TrxR)
- Cell Cycle Disruption : By inhibiting tubulin polymerization, the compound disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.
- Receptor Modulation : The compound may modulate the activity of various receptors involved in cellular signaling pathways, contributing to its therapeutic effects.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : Studies have demonstrated its ability to inhibit cancer cell lines through apoptosis induction and cell cycle arrest.
- Antioxidant Properties : The presence of methoxy groups suggests potential antioxidant effects, which can mitigate oxidative stress in cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Target Molecules |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Tubulin, Hsp90 |
| Antioxidant | Scavenging free radicals | Reactive oxygen species |
| Enzyme Inhibition | Binding to active sites | TrxR, ALK2 |
| Receptor Modulation | Alteration of signaling pathways | Various cell surface receptors |
Case Studies and Research Findings
Recent studies have focused on the biological effects of this compound in various experimental settings:
-
In Vitro Studies :
- A study investigated the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7). Results indicated significant dose-dependent inhibition of cell viability with IC50 values indicating potency in inducing apoptosis.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to control groups, suggesting efficacy in a therapeutic context.
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with related benzofuran derivatives (Table 1).
Table 1: Comparative Analysis of Structurally Similar Compounds
Key Findings:
Substituent Effects: Methoxy Groups: The 2,3,4-trimethoxy substitution in the target compound improves water solubility compared to mono- or dimethoxy analogs (e.g., 2,4-dimethoxy in ), but may increase molecular weight, affecting membrane permeability . Sulfonate vs. Carbamate/Ester: The tosyl group in the target compound offers better hydrolytic stability than methanesulfonate or carbamate derivatives (e.g., diethylcarbamate in ), making it suitable for prolonged biological activity.
Compounds lacking sulfonate groups (e.g., acetamide derivatives in ) show reduced plasma half-lives, emphasizing the target’s pharmacokinetic advantages.
Synthetic Challenges :
- The Z-configuration in the benzylidene moiety requires precise reaction conditions (e.g., low-temperature Wittig reactions) to avoid E-isomer contamination, a challenge shared with analogs in .
Research Implications
The target compound’s unique blend of methoxy and sulfonate groups positions it as a promising candidate for drug development, particularly in oncology and inflammation. Further studies should explore its metabolic stability, toxicity profile, and in vivo efficacy relative to analogs like the chlorinated benzodioxin derivative or fluorinated benzofurans .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a multi-step process, typically involving:
Knoevenagel condensation : Reacting a substituted benzofuran-3-one with 2,3,4-trimethoxybenzaldehyde under basic conditions (e.g., piperidine in ethanol, reflux, 12–24 hours) to form the benzylidene intermediate .
Sulfonation : Introducing the 4-methylbenzenesulfonate group via nucleophilic substitution using tosyl chloride in anhydrous dichloromethane with a base (e.g., pyridine) at 0–5°C to minimize side reactions .
- Critical Parameters : Yield optimization (60–75%) depends on strict temperature control during sulfonation and stoichiometric precision in the condensation step. Impurities often arise from incomplete benzylidene formation or over-sulfonation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Key signals include the benzylidene proton (δ 7.8–8.1 ppm, singlet, Z-configuration confirmed by NOE), aromatic protons of trimethoxybenzylidene (δ 6.7–7.2 ppm), and sulfonate methyl (δ 2.4 ppm) .
- ¹³C NMR : Carbonyl (C=O) at δ 185–190 ppm and sulfonate sulfur-linked carbons (δ 125–130 ppm) .
- X-ray Crystallography : Resolves Z/E isomerism; the benzylidene substituent’s planarity with the benzofuran ring confirms the Z-configuration .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Anticancer Screening : Use MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 μM, with cisplatin as a positive control. IC₅₀ values <20 μM suggest therapeutic potential .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >15 mm indicate activity .
Advanced Research Questions
Q. How does the trimethoxybenzylidene substituent influence the compound’s reactivity and binding to biological targets?
- Methodological Answer :
- Electronic Effects : The electron-rich 2,3,4-trimethoxy group enhances electrophilic aromatic substitution reactivity, facilitating interactions with DNA topoisomerase II’s catalytic pocket (e.g., π-π stacking with adenine residues) .
- Steric Effects : Bulkier substituents reduce binding affinity; molecular docking studies (AutoDock Vina) show a 10% decrease in binding energy compared to non-methoxy analogs .
- Experimental Validation : Competitive fluorescence quenching assays with ethidium bromide-DNA complexes quantify intercalation efficiency .
Q. How can contradictory data on its solubility and stability in different solvents be resolved?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Contradictions arise from pH-dependent sulfonate group ionization (e.g., solubility in PBS: 0.2 mg/mL vs. DMSO: 25 mg/mL) .
- Stability Studies : HPLC monitoring under accelerated conditions (40°C, 75% humidity) reveals degradation via hydrolysis of the sulfonate ester (t₁/₂ = 48 hours in aqueous buffer). Additives like 0.1% BHT improve stability in organic solvents .
Q. What computational methods are effective for predicting its metabolic pathways?
- Methodological Answer :
- In Silico Tools :
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., demethylation of methoxy groups).
- Phase II Metabolism : GLORYx predicts sulfonate conjugation with glutathione as a major detoxification pathway .
- Experimental Cross-Validation : Microsomal incubation (human liver microsomes + NADPH) followed by LC-MS/MS detects primary metabolites (e.g., hydroxylated derivatives) .
Key Research Gaps
- Mechanistic Studies : Limited data on off-target effects (e.g., kinase inhibition profiling).
- In Vivo Pharmacokinetics : No published studies on bioavailability or tissue distribution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
